(S)-Ethyl 3-(boc-amino)-2,2-difluoro-5-phenylpentanoate
CAS No.: 1347655-31-5
Cat. No.: VC6549566
Molecular Formula: C18H25F2NO4
Molecular Weight: 357.398
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1347655-31-5 |
|---|---|
| Molecular Formula | C18H25F2NO4 |
| Molecular Weight | 357.398 |
| IUPAC Name | ethyl (3S)-2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoate |
| Standard InChI | InChI=1S/C18H25F2NO4/c1-5-24-15(22)18(19,20)14(21-16(23)25-17(2,3)4)12-11-13-9-7-6-8-10-13/h6-10,14H,5,11-12H2,1-4H3,(H,21,23)/t14-/m0/s1 |
| Standard InChI Key | GFFNVDUBYHATAD-AWEZNQCLSA-N |
| SMILES | CCOC(=O)C(C(CCC1=CC=CC=C1)NC(=O)OC(C)(C)C)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-Ethyl 3-(Boc-amino)-2,2-difluoro-5-phenylpentanoate (CAS: 1347655-31-5) possesses the molecular formula C₁₈H₂₅F₂NO₄ and a molecular weight of 357.4 g/mol . The compound’s IUPAC name, ethyl (3S)-3-[(tert-butoxycarbonyl)amino]-2,2-difluoro-5-phenylpentanoate, reflects its stereochemistry at the third carbon (S-configuration) and functional groups:
-
A Boc-protected amine at position 3, providing stability during synthetic reactions.
-
Two fluorine atoms at position 2, enhancing electronegativity and metabolic resistance.
-
A phenyl group at position 5, contributing to hydrophobic interactions in target binding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₅F₂NO₄ | |
| Molecular Weight | 357.4 g/mol | |
| CAS Number | 1347655-31-5 | |
| Storage Conditions | Room temperature, dry | |
| Hazard Statements | H302, H315, H320, H335 |
Synthetic Methodologies
Synthetic Routes
The synthesis of (S)-ethyl 3-(Boc-amino)-2,2-difluoro-5-phenylpentanoate involves multi-step strategies to introduce fluorine atoms and protect reactive amines. A representative approach includes:
-
Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent undesired side reactions .
-
Fluorination: Electrophilic fluorination reagents (e.g., Selectfluor®) or deoxyfluorination agents (e.g., DAST) introduce difluoro groups at the α-carbon .
-
Esterification: Ethyl ester formation is achieved via acid-catalyzed reaction with ethanol, often employing microwave-assisted techniques to enhance yield .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt, 12 h | 85% | |
| Fluorination | DAST, CH₂Cl₂, −78°C → rt, 6 h | 72% | |
| Esterification | Ethanol, H₂SO₄, reflux, 24 h | 68% |
Microwave irradiation in ionic liquids (e.g., BMIM-PF6) has been shown to reduce reaction times from hours to minutes while improving purity . For instance, cyclization reactions under microwave conditions at 200°C achieved yields up to 83% for analogous triazolopyrimidinones .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The compound’s stereochemistry and purity are confirmed via ¹H NMR and ¹³C NMR:
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 4.19 ppm (q, J = 7.2 Hz) correspond to the ethyl ester group, while δ 1.38–1.25 ppm (m) reflects the tert-butyl moiety .
-
¹³C NMR: Peaks at δ 155.2 ppm (C=O of Boc) and δ 105.5 ppm (CF₂) validate the difluorinated structure .
Mass Spectrometry
LC-MS analysis confirms the molecular ion peak at m/z 357.4 [M+H]⁺, consistent with the molecular formula . High-resolution mass spectrometry (HRMS) further corroborates the structure with a mass accuracy of <2 ppm .
Applications in Pharmaceutical Development
Drug Discovery
The difluoro moiety enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for non-fluorinated analogs . For example, fluorinated CCR2/CCR5 antagonists derived from similar scaffolds exhibit prolonged half-lives in preclinical models .
Peptide Mimetics
The Boc-protected amine facilitates solid-phase peptide synthesis (SPPS), enabling the incorporation of fluorinated amino acids into peptide chains. These mimetics are pivotal in developing protease inhibitors and G-protein-coupled receptor (GPCR) modulators .
Table 3: Bioactivity of Related Fluorinated Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume